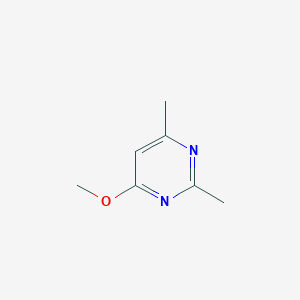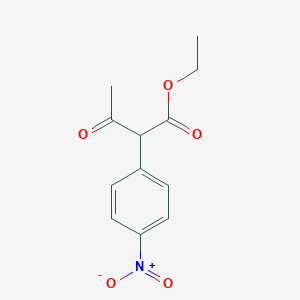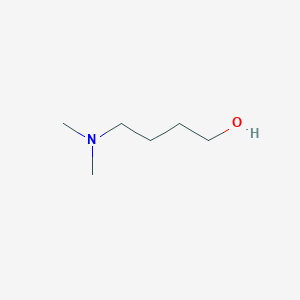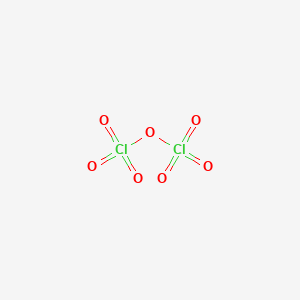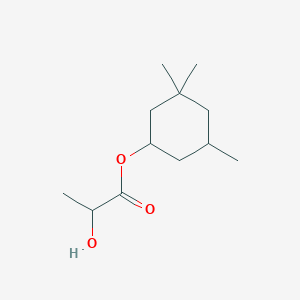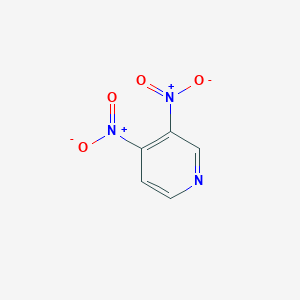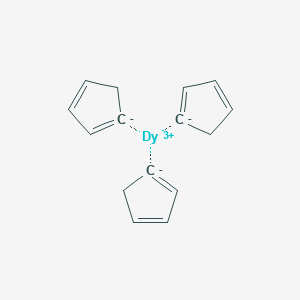
1-(2-氰基苯乙烯基)-4-(4-氰基苯乙烯基)苯
描述
Synthesis Analysis
The synthesis of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives involves reactions such as the Knoevenagel condensation. This method provides a pathway to create various photoluminescent materials and explore their unique characteristics (Loewe & Weder, 2002). The synthesis and semiempirical modeling of these compounds aim to enhance certain properties such as fluorescence yield and absorption characteristics (Noh et al., 2010).
Molecular Structure Analysis
Structural characterization of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives reveals significant insights into their physical and chemical behaviors. Studies demonstrate the planarity and packing modes of these molecules in their solid states, influencing their optical properties and interactions (Bartholomew et al., 2000). Crystal structure analysis helps in understanding the molecular arrangement and its impact on material properties (Percino et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene include cycloadditions and functional group transformations. These reactions are crucial for modifying the compound’s properties for specific applications, such as in optoelectronic devices and photoluminescent materials (Sato et al., 1987).
Physical Properties Analysis
The physical properties of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives, such as photoluminescence, are central to their applications in various fields. These properties are significantly influenced by molecular structure and aggregation state. The study of these properties contributes to the development of materials with tailored optical and electronic behaviors (Loewe & Weder, 2002).
Chemical Properties Analysis
The chemical properties of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives, such as reactivity and stability, are essential for understanding their potential applications and behaviors in different environments. Investigations into these properties help in designing compounds with desired functionalities and stability for practical uses (Percino et al., 2014).
科学研究应用
纳米纤维中的光致发光:这种化合物作为荧光增白剂使用,当引入到聚苯乙烯纳米纤维中时,显示出增加的光致发光强度。这在纺织工业中可能是有用的 (Wang et al., 2008)。
双光子吸收和上转换荧光:1-(2-氰基苯乙烯基)-4-(4-氰基苯乙烯基)苯的衍生物在纳米聚集形式中表现出增强的荧光量子产率和双光子吸收截面,显示出强烈的溶剂致色性和在光学应用中的潜力 (Noh et al., 2010)。
聚丙烯腈纳米纤维中的光致发光:当引入到聚丙烯腈纳米纤维中时,这种化合物显示出不同的光致发光强度,为了解分布状态和与聚丙烯腈的相互作用提供了见解 (Wang et al., 2007)。
液晶中的光物理特性:对其衍生物的研究揭示了大的巴托克移位和激聚物形成,表明在液晶和各向同性熔体等不同状态下控制染料发射特性的应用 (Lowe & Weder, 2002)。
晶体堆积模式:对二苯乙烯基苯衍生物(包括1-(2-氰基苯乙烯基)-4-(4-氰基苯乙烯基)苯)的研究提供了有关取代对晶体晶格的影响的见解,这对于理解化学和材料科学中的材料性质至关重要 (Bartholomew et al., 2000)。
抗锥虫药剂:一些衍生物显示出作为抗锥虫药剂的潜力,有助于药物化学和药物开发 (Das et al., 1982)。
双光子吸收和荧光:对双(苯乙烯基)苯衍生物的研究显示出显著的双光子吸收和高荧光量子产率,与光学材料和光子学相关 (Chi, 2010)。
电荷转移态形成分析:对衍生物的电荷转移态形成的研究提供了有关溶剂极性效应的见解,这对于理解各种环境中的分子相互作用至关重要 (Amatatsu, 2006)。
光电子器件应用:探讨了从衍生物中制备和表征纳米晶体以供光电子器件潜在使用 (Baba & Nishida, 2014)。
用于光学应用的配位聚合物:某些衍生物形成具有光学应用潜力的手性3D配位聚合物,包括适度的二次谐波产生(SHG)活性 (Evans et al., 1999)。
发光有机晶体:在二苯乙烯基苯的末端苯基单元中引入氰基取代基导致高发光效率和平衡的电荷传输性能,对于有机发光器件研究至关重要 (Wang et al., 2016)。
光谱分析:对氰基取代的苯乙烯基吡啶化合物进行的理论和实验研究有助于理解取代基对光谱性质的影响 (Castro et al., 2013)。
光电和光物理性质:将吸电子基团引入双苯乙烯骨架会影响光电和光物理性质,这对电子和光子材料(Mochizuki, 2017)具有相关性。
生物双光子应用:合成水溶性衍生物用于生物成像应用,展现出高双光子截面和荧光量子产率(Dollinger et al., 2004)。
绝缘薄膜表征:研究衍生物的电化学氧化以制备绝缘薄膜,这在电子学中具有相关性(Kawai et al., 1991)。
安全和危害
This compound may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .
属性
IUPAC Name |
2-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H/b6-5+,16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVQNTRMZCGXIB-ICYHVJMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene | |
CAS RN |
13001-38-2 | |
| Record name | Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[4-[2-(4-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)
